Quinocarcin

概要

説明

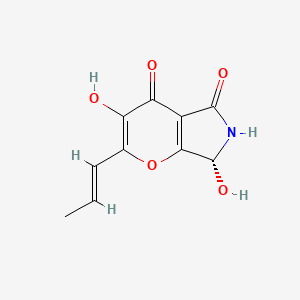

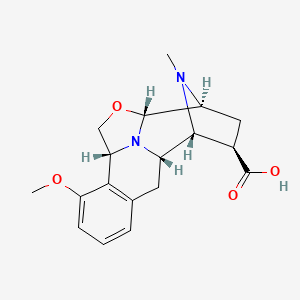

Quinocarcin is a potent antitumor antibiotic derived from Streptomyces melanovinaceus nov.sp . It plays a key role in the construction of the tetracyclic THIQ-pyrrolidine core scaffold .

Synthesis Analysis

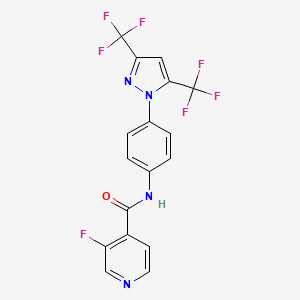

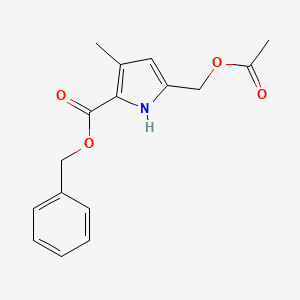

The total synthesis of Quinocarcin involves a mild fluoride-induced aryne annulation to build a key isoquinoline-containing intermediate that comprises the entire carbon scaffold of the natural product . The synthesis also involves the construction of nitrogen-containing heterocycles from free amines, sulfonamides, and intramolecular amination of the bromoallene .

Molecular Structure Analysis

Quinocarcin belongs to the tetrahydroisoquinoline family of antitumor antibiotics . It has a unique two-carbon fragment, the origin of which has been a subject of research .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Quinocarcin include a fluoride-induced aryne annulation and an intramolecular alkyne hydroamination .

科学的研究の応用

Core Assembly Mechanism of Quinocarcin

Quinocarcin and its related compound SF-1739, known for their potent antitumor properties, have a unique core structure that involves a tetracyclic tetrahydroisoquinoline (THIQ)-pyrrolidine scaffold. The biosynthetic gene clusters for these compounds were identified, revealing insights into their complex nonribosomal peptide synthetase (NRPS) assembly mechanism. Specifically, the Qcn18/Cya18 complex plays a pivotal role in generating the dehydroarginine extender unit, an essential component of the pyrrolidine ring. This discovery paves the way for understanding the intricate biosynthetic pathway, which involves sequential reactions crucial for forming the core structure of quinocarcin and SF-1739 (Hiratsuka et al., 2013).

Synthetic Approaches to Quinocarcin

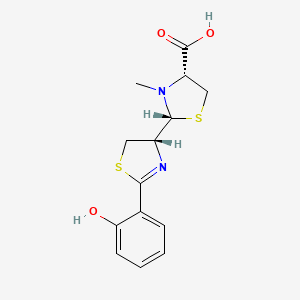

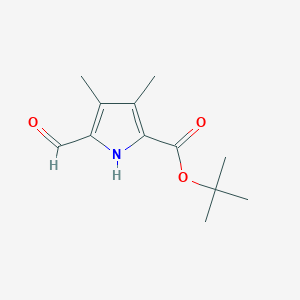

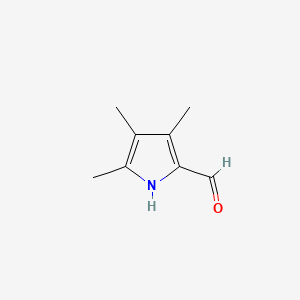

Researchers have made significant progress in synthesizing quinocarcin, a complex molecule with substantial antiproliferative properties. A notable method involves the directed condensation of α-amino aldehyde intermediates. This process effectively generates bis-amino nitriles as intermediate compounds, which are then transformed into quinocarcin through several synthetic steps. This synthetic approach underscores the molecule's intricate structure and the ingenuity required to replicate it in a laboratory setting (Kwon & Myers, 2005).

Synthesis via Aryne Annulation

Another innovative approach to synthesizing quinocarcin involves aryne annulation. This method has led to a rapid, asymmetric total synthesis of quinocarcin, marking the shortest synthetic route to date. The process utilizes a mild fluoride-induced aryne annulation to construct a key isoquinoline-containing intermediate that encompasses the entire carbon framework of the natural product (Allan & Stoltz, 2008).

Safety And Hazards

Safety measures for handling Quinocarcin include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22)/t10-,11+,12+,13+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMVHRRAVBACH-RXCQEBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004854 | |

| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinocarcin | |

CAS RN |

84573-33-1 | |

| Record name | (-)-Quinocarcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinocarcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084573331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

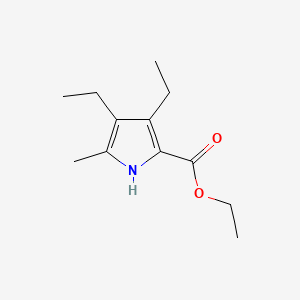

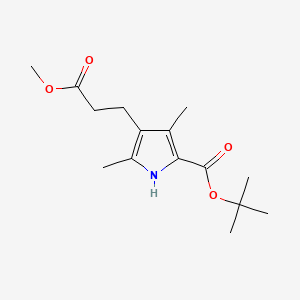

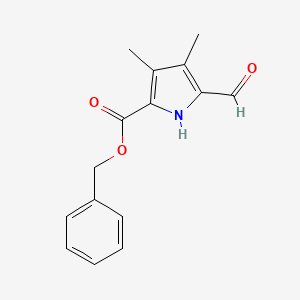

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1679880.png)

![3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B1679882.png)